

Fmoc-D-Lys-OH·HCl: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Lys-OH.HCl*

Cat. No.: *B613486*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Fmoc-D-Lys-OH·HCl is a pivotal building block in modern peptide chemistry, particularly in the synthesis of peptides incorporating D-amino acids. The presence of the D-enantiomer of lysine can confer unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered biological activity. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
CAS Number	201002-47-3	[1][2][3]
Molecular Weight	404.89 g/mol	[1][2]
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₄	[2][3]
Appearance	White to off-white solid	[2]
Purity	≥95%	[3]
Storage	4°C, sealed storage, away from moisture	[2]

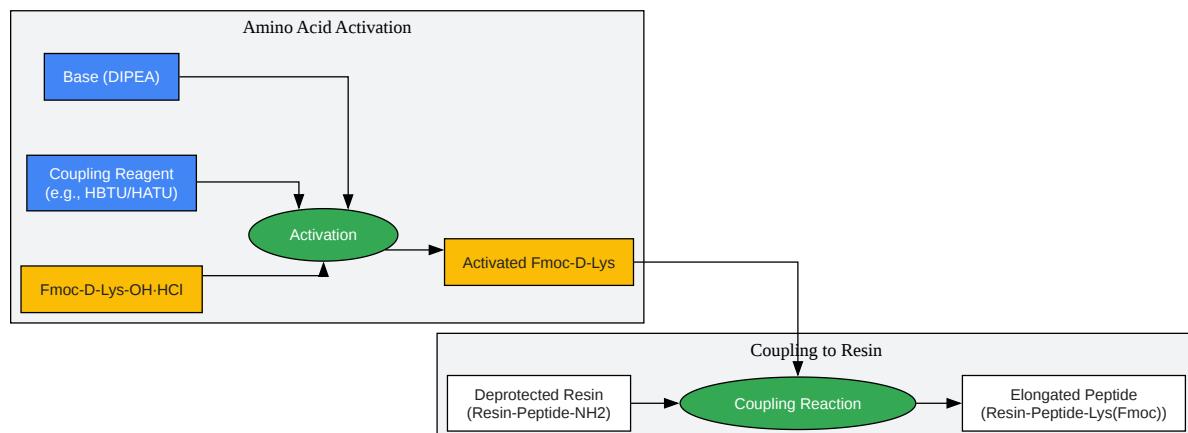
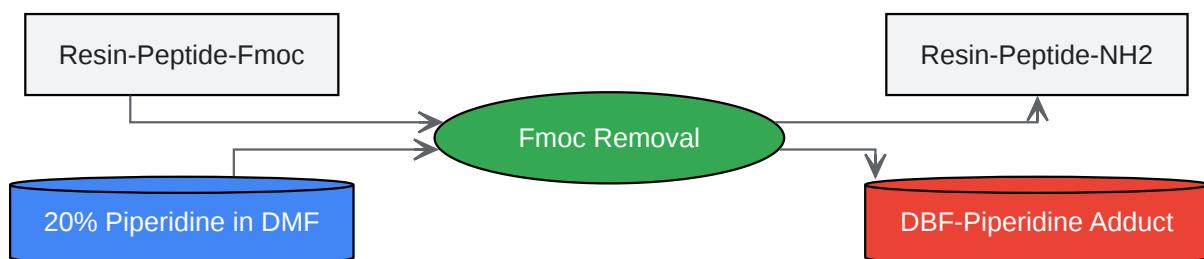
The Role of D-Amino Acids in Peptide Science

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a strategic approach to modulate their therapeutic properties. Peptides containing D-amino acids often exhibit enhanced stability against proteases, which can lead to a longer *in vivo* half-life.^[4] This characteristic is highly desirable in the development of peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can induce novel secondary structures that are not accessible with only L-amino acids, potentially leading to unique biological activities.^[4] Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity.^{[5][6][7][8]}

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS).^{[9][10]} This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The general workflow involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Resin Preparation and Swelling



The initial step in SPPS is the selection and preparation of the appropriate resin. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

- Procedure:
 - Place the desired amount of resin in a reaction vessel.
 - Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.
 - Agitate the mixture for 30-60 minutes to ensure complete swelling, which allows for efficient diffusion of reagents into the resin beads.^{[2][3]}
 - Drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid is crucial for peptide chain elongation. This is typically achieved using a mild base.

- Procedure:
 - Add a 20% solution of piperidine in DMF to the swelled resin.[2][10][11]
 - Agitate the mixture for 5-20 minutes. A common two-step process involves a shorter initial treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes) after draining the first solution.[2]
 - Drain the piperidine solution.
 - Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-T02: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-D-Lys-OH·HCl: A Technical Guide for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613486#fmoc-d-lys-oh-hcl-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com